6H-Purin-6-one, 1,9-dihydro-2-((4-butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)- is a synthetic organic compound classified under purine derivatives. Its systematic name is 2-(4-butylanilino)-9-(2-hydroxyethoxymethyl)-1H-purin-6-one, and it has a molecular formula of C18H23N5O3 with a molecular weight of 357.4 g/mol. This compound is known for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of antiviral and anticancer agents .
The synthesis of 6H-Purin-6-one, 1,9-dihydro-2-((4-butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)- generally involves several key steps:
In industrial settings, continuous flow reactors can be employed to enhance the consistency and yield of the synthesis process, optimizing reaction conditions to minimize by-products.
The molecular structure of 6H-Purin-6-one, 1,9-dihydro-2-((4-butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)- can be represented as follows:
| Property | Data |
|---|---|
| CAS Number | 104715-80-2 |
| Molecular Formula | C18H23N5O3 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 2-(4-butylanilino)-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
| InChI Key | FTTOTLVQWYDVIL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3COCCO |
The structural representation indicates a complex arrangement typical of purine derivatives, featuring multiple functional groups that contribute to its biological activity .
6H-Purin-6-one, 1,9-dihydro-2-((4-butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)- participates in various chemical reactions:
The mechanism of action for 6H-Purin-6-one, 1,9-dihydro-2-((4-butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and exerting biological effects by disrupting pathways involved in DNA or RNA synthesis. This inhibition can lead to potential antiviral or anticancer effects by preventing cellular replication processes critical for pathogen survival or tumor growth .
The physical and chemical properties of 6H-Purin-6-one include:
These properties are crucial for understanding the compound's behavior in various environments and its suitability for different applications .
6H-Purin-6-one, 1,9-dihydro-2-((4-butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)- has several notable applications:
This compound's diverse applications underscore its significance in research and development across multiple scientific disciplines.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7